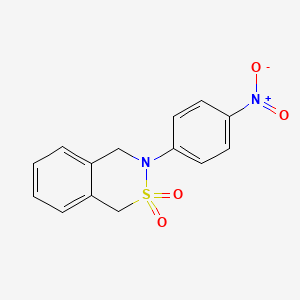

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

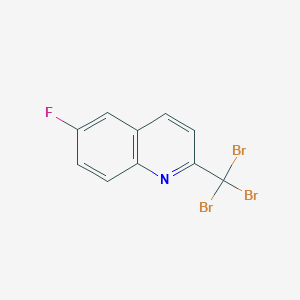

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide, commonly known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Heterocyclic Compounds and Biological Activity

1,4-Benzothiazines, including derivatives like 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide, are vital heterocyclic compounds known for implicating versatile biological activities. These compounds have been studied for their potential in regulating various types of cancer, among other biological effects. Synthetic chemists have developed numerous synthetic strategies for the synthesis of 1,4-benzothiazine analogues demonstrating significant activities through various mechanisms (Rai et al., 2017).

Synthetic Strategies and Industrial Applications

Benzothiazines, including this compound, have found a variety of industrial uses and show promise as herbicides. They play a significant role in drug discovery, potentially acting as drug candidates for treating diseases like cancer, hypertension, and infections due to their nitrogen-sulfur axis and structural similarity with phenothiazine drugs (Mir et al., 2020).

Antifungal and Immunomodulating Activities

Studies on 1,4-benzothiazine azole derivatives, closely related to this compound, have reviewed their in vitro and in vivo antifungal activity. These compounds have shown potential in anti-Candida activity and possess immunomodulating activity, indicating their direct antifungal activity combined with the capability to stimulate the immune response could significantly increase in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Optoelectronic Material Applications

The incorporation of benzothiazine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Research indicates the potential for using derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity .

Mode of Action

It is known that many antimicrobial agents work by inhibiting essential biochemical pathways in the target organisms, leading to their death or growth inhibition .

Biochemical Pathways

Many antimicrobial agents act by disrupting cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways .

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may lead to the death or growth inhibition of susceptible microorganisms .

properties

IUPAC Name |

3-(4-nitrophenyl)-1,4-dihydro-2λ6,3-benzothiazine 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-16(18)14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-21(15,19)20/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMVWWRKTJLOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CS(=O)(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)

![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)